2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide
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Overview
Description
2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a trifluoromethylated thiadiazine precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Trifluoromethylbenzenes: These compounds also contain the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Trifluoromethylpyridines: These are used as intermediates in the synthesis of various fluorinated compounds.
Uniqueness: 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide is unique due to its thiadiazine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in diverse applications .
Properties
CAS No. |
88976-88-9 |
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Molecular Formula |
C5H6F3N3OS |
Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6-dihydro-1,3,4-thiadiazine-4-carboxamide |
InChI |
InChI=1S/C5H6F3N3OS/c6-5(7,8)3-10-11(4(9)12)1-2-13-3/h1-2H2,(H2,9,12) |
InChI Key |
QEFWSIWMPPNACM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NN1C(=O)N)C(F)(F)F |
Origin of Product |
United States |
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